

Physical and chemical properties of [(4-Fluorobenzyl)sulfonyl]acetic acid

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Compound of Interest

Compound Name: [(4-Fluorobenzyl)sulfonyl]acetic acid

Cat. No.: B1312927

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Technical Guide: [(4-Fluorobenzyl)sulfonyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a technical overview of the physical and chemical properties of **[(4-Fluorobenzyl)sulfonyl]acetic acid** (CAS No. 222639-41-0). Due to the limited availability of published experimental data for this specific compound, this guide combines reported data with predicted values and generalized experimental protocols based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

The known and predicted physicochemical properties of **[(4-Fluorobenzyl)sulfonyl]acetic acid** are summarized in the table below. It is important to note the distinction between this compound and its isomer, [(4-fluorophenyl)sulfonyl]acetic acid (CAS No. 383-38-0), which possesses different physical properties.

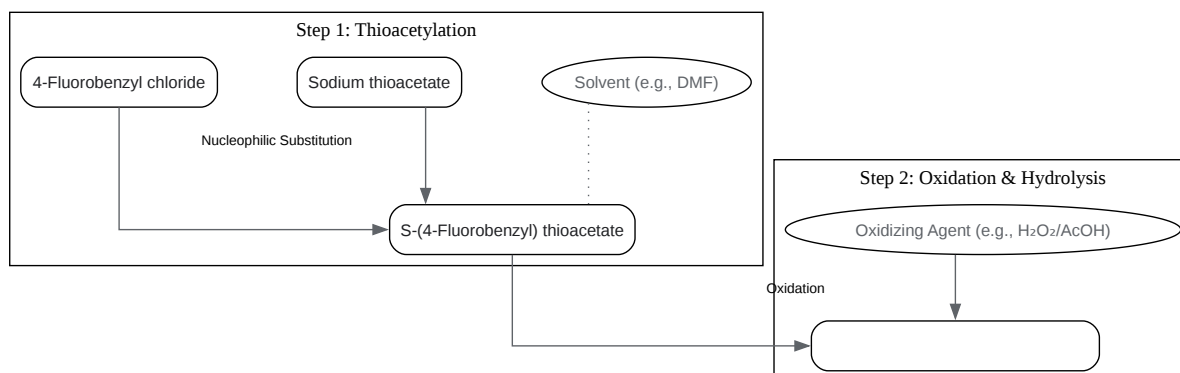
Property	Value	Source
IUPAC Name	2-[(4-fluorobenzyl)sulfonyl]acetic acid	N/A
Synonyms	(4-FLUOROPHENYLMETHANESULFONYL)-ACETIC ACID	[1]
CAS Number	222639-41-0	[1]
Molecular Formula	C ₉ H ₉ FO ₄ S	[1]
Molecular Weight	232.23 g/mol	[1]
Melting Point	145 °C	[1]
Boiling Point	495.0 ± 35.0 °C (Predicted)	[1]
Density	1.464 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	2.47 ± 0.10 (Predicted)	[1]
Hazard Class	Irritant	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **[(4-Fluorobenzyl)sulfonyl]acetic acid** are not readily available in the public domain. The following sections outline a proposed synthetic strategy and general analytical methodologies applicable to this class of compounds.

Proposed Synthesis Workflow

A plausible synthetic route to **[(4-Fluorobenzyl)sulfonyl]acetic acid** involves a two-step process starting from 4-fluorobenzyl chloride. The first step is a nucleophilic substitution to form a thioacetate intermediate, followed by an oxidation to the sulfone.



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Caption: Proposed two-step synthesis of **[(4-Fluorobenzyl)sulfonyl]acetic acid**.

Methodology:

- **Synthesis of S-(4-Fluorobenzyl) thioacetate:** 4-Fluorobenzyl chloride is reacted with a sulfur nucleophile, such as sodium thioacetate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The intermediate product is then isolated through standard workup procedures, such as extraction and solvent evaporation.
- **Oxidation to [(4-Fluorobenzyl)sulfonyl]acetic acid:** The thioacetate intermediate is subjected to strong oxidation conditions. A common method for this transformation is the use of hydrogen peroxide in acetic acid. This process oxidizes the sulfide to a sulfone and hydrolyzes the thioester to the carboxylic acid. The final product can be purified by recrystallization or column chromatography.

Disclaimer: This is a proposed synthetic route based on general chemical principles. The optimal reaction conditions, yields, and purification methods would require experimental

validation.

Analytical Characterization

The identity and purity of synthesized **[(4-Fluorobenzyl)sulfonyl]acetic acid** would be confirmed using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Objective: To assess the purity of the compound.
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, potentially with a small amount of formic acid or acetic acid to improve peak shape.
- Detection: UV detection at a wavelength corresponding to the aromatic chromophore (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include peaks for the aromatic protons on the fluorobenzyl group (with characteristic splitting due to fluorine coupling), a singlet for the benzyl CH_2 group, and a singlet for the methylene protons adjacent to the sulfonyl and carboxyl groups. The carboxylic acid proton would appear as a broad singlet.
- ^{13}C NMR: Signals would be expected for the carbons of the aromatic ring (with C-F coupling), the benzylic carbon, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.
- ^{19}F NMR: A single resonance would confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule:

- O-H stretch (carboxylic acid): A broad band in the region of $3300\text{-}2500\text{ cm}^{-1}$.

- C-H stretch (aromatic and aliphatic): Peaks around 3100-3000 cm^{-1} and 3000-2850 cm^{-1} , respectively.
- C=O stretch (carboxylic acid): A strong, sharp band around 1725-1700 cm^{-1} .
- S=O stretch (sulfonyl): Two strong bands, typically around 1350-1300 cm^{-1} (asymmetric) and 1160-1120 cm^{-1} (symmetric).
- C-F stretch: A strong band in the region of 1250-1000 cm^{-1} .

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is a suitable method.
- Expected Ion: In negative ion mode, the deprotonated molecule $[\text{M-H}]^-$ would be observed at an m/z corresponding to the molecular weight minus one. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and patent databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for **[(4-Fluorobenzyl)sulfonyl]acetic acid**. While other derivatives of phenylsulfonyl acetic acid have been investigated for their biological effects, such as acting as agonists for the free fatty acid receptor 1 (FFA1) in the context of type 2 diabetes, no such data is available for the title compound.

Therefore, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological effects of this compound.

Safety Information

[(4-Fluorobenzyl)sulfonyl]acetic acid is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[1]

Conclusion

[(4-Fluorobenzyl)sulfonyl]acetic acid is a compound for which basic physicochemical data is available, primarily from chemical suppliers. However, there is a notable absence of detailed experimental protocols and biological activity data in the public domain. This guide provides a summary of the available information and outlines a proposed synthetic and analytical framework to aid researchers interested in further investigating this molecule. The lack of biological data presents an opportunity for novel research into the potential therapeutic applications of this compound.

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References

- 1. sostie.com [sostie.com]
- To cite this document: BenchChem. [Physical and chemical properties of [(4-Fluorobenzyl)sulfonyl]acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312927#physical-and-chemical-properties-of-4-fluorobenzyl-sulfonyl-acetic-acid\]](https://www.benchchem.com/product/b1312927#physical-and-chemical-properties-of-4-fluorobenzyl-sulfonyl-acetic-acid)

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